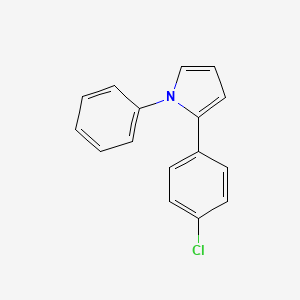

2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-phenylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)15-5-2-1-3-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKCUJCINCNVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 1 Phenyl 1h Pyrrole and Its Analogues

Established Synthetic Pathways to the Pyrrole (B145914) Core

Several named reactions have become foundational in heterocyclic chemistry for the synthesis of the pyrrole ring. These methods generally involve the condensation of acyclic precursors.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound that has an activated α-methylene group. wikipedia.orgontosight.ai Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically generated in situ. wikipedia.org A common approach is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org

The mechanism proceeds through the initial condensation of the amine and the ketone to form an imine. This is followed by tautomerization to an enamine, which then undergoes an intramolecular cyclization. The final step is the elimination of a water molecule to yield the aromatic pyrrole ring. wikipedia.org

| Knorr Pyrrole Synthesis | |

| Reactant 1 | α-Amino-ketone (often generated in situ) |

| Reactant 2 | Carbonyl compound with an active methylene (B1212753) group (e.g., β-ketoester) |

| Key Transformation | Condensation followed by intramolecular cyclization and dehydration |

| Common Conditions | Zinc, acetic acid; often performed at room temperature |

Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a straightforward and common method for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound (a 1,4-diketone or a related substrate) with ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. rgmcet.edu.inorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. A subsequent intramolecular attack by the amine on the second carbonyl group forms a dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the stable, aromatic pyrrole. wikipedia.org

| Paal-Knorr Synthesis | |

| Reactant 1 | 1,4-Dicarbonyl compound |

| Reactant 2 | Ammonia or a primary amine |

| Key Transformation | Condensation and cyclization-dehydration |

| Common Conditions | Neutral or weakly acidic (e.g., acetic acid) |

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net This method allows for the assembly of highly substituted pyrroles. wikipedia.org

The generally accepted mechanism begins with the reaction between the primary amine and the β-ketoester to form an enamine intermediate. wikipedia.orgthieme-connect.com This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Following a loss of water to form an imine, an intramolecular nucleophilic attack results in the formation of the five-membered ring. The final pyrrole is formed after elimination and subsequent rearrangement of pi-bonds to achieve aromaticity. wikipedia.org

| Hantzsch Pyrrole Synthesis | |

| Reactant 1 | β-Ketoester |

| Reactant 2 | α-Haloketone |

| Reactant 3 | Ammonia or a primary amine |

| Key Transformation | Multi-component condensation and cyclization |

| Common Conditions | Varies, can be promoted by catalysts like DABCO in water |

Barton-Zard Reaction

The Barton-Zard reaction provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide (such as ethyl isocyanoacetate) under basic conditions. pharmaguideline.comwikipedia.org

The mechanism involves a base-catalyzed Michael-type addition of the isocyanoacetate enolate to the nitroalkene. wikipedia.org This is followed by a 5-endo-dig cyclization where the nitrogen of the isocyanide group attacks the carbon bearing the nitro group. The sequence is completed by the base-catalyzed elimination of the nitro group and tautomerization to form the aromatic pyrrole ring. wikipedia.org This method has proven useful in the synthesis of various polypyrrolic structures, including porphyrins. wikipedia.org

| Barton-Zard Reaction | |

| Reactant 1 | Nitroalkene |

| Reactant 2 | α-Isocyanide (e.g., ethyl isocyanoacetate) |

| Key Transformation | Michael addition, cyclization, and elimination of the nitro group |

| Common Conditions | Basic conditions |

Specific Routes for 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole and its Direct Derivatives

While classical methods provide general access to the pyrrole core, more targeted strategies are often employed for the synthesis of specific, highly substituted analogues like this compound.

Phosphine-Mediated Cyclization Approaches

A direct and efficient one-step synthesis of polysubstituted pyrroles has been developed utilizing a phosphine-mediated reaction between α,β-unsaturated imines and acid chlorides. wikipedia.orgallaboutchemistry.netalfa-chemistry.com This methodology offers excellent regiocontrol and proceeds via an intramolecular Wittig-type reaction pathway. pharmaguideline.comallaboutchemistry.net

To synthesize the target compound, This compound , the required precursors would be an N-phenyl substituted α,β-unsaturated imine and 4-chlorobenzoyl chloride. The reaction is mediated by a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), which facilitates the cyclization through the elimination of triphenylphosphine oxide. wikipedia.orgallaboutchemistry.net

The proposed mechanism involves the phosphine undergoing a Michael-type 1,4-addition to an α,β-unsaturated iminium salt (formed in situ). pharmaguideline.com Subsequent deprotonation leads to an ylide, which then undergoes an intramolecular Wittig-type reaction with the carbonyl group derived from the acid chloride. This cyclization directly yields the pyrrole ring with high regioselectivity. pharmaguideline.com The versatility of this method allows for the synthesis of a diverse range of pyrroles by simply varying the imine and acid chloride building blocks. wikipedia.orgallaboutchemistry.net

| Reactant | Structure for Synthesis of this compound |

| α,β-Unsaturated Imine | N-phenyl-imine of an α,β-unsaturated aldehyde (e.g., acrolein) |

| Acid Chloride | 4-Chlorobenzoyl chloride |

| Mediator | Triphenylphosphine (PPh₃) |

This approach is highly adaptable and has been successfully applied to the synthesis of complex, biologically active pyrrole derivatives. wikipedia.orgalfa-chemistry.com

Rhodium-Catalyzed N-Alkenylation of Ketimines

A one-pot synthesis of polysubstituted pyrroles has been developed utilizing a rhodium-catalyzed N-alkenylation of ketimines. rsc.org This method demonstrates scalability and broad substrate versatility, highlighting its practical application in synthetic chemistry. rsc.orgrsc.org The process involves the N-alkenylation of a ketimine, followed by the addition of ZnBr₂ in dichloromethane (B109758) to facilitate a cyclization reaction, quantitatively yielding the pyrrole compound. rsc.org

This strategy is initiated by the rhodium-catalyzed N-arylation and N-alkenylation of ketimines, which serves as a foundation for the synthesis of the pyrrole structure. rsc.org The expansion of N-alkenylation substrates has been explored under optimized reaction conditions to produce a variety of polysubstituted pyrroles. rsc.org

| Catalyst | Co-catalyst/Additive | Solvent | Temperature | Key Transformation | Ref. |

| Rhodium catalyst | ZnBr₂ | Dichloromethane | Room Temperature | N-Alkenylation of ketimine followed by cyclization | rsc.org |

Condensation Reactions with Substituted Phenyl Components

The synthesis of pyrrole derivatives often involves condensation reactions. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org This classical approach can be adapted for the synthesis of N-substituted pyrroles under mild conditions. organic-chemistry.org For instance, the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a catalytic amount of iron(III) chloride in water yields N-substituted pyrroles in good to excellent yields. organic-chemistry.org

Another approach involves the reaction of benzylidene acetyl pyrroles with phenyl hydrazine (B178648) in refluxing ethanol. This method has been shown to produce 2-[(5'-(4''-substituted phenyl)-1'-phenyl) pyrazolyl] pyrroles. cwejournal.org While this example leads to a pyrazolyl-substituted pyrrole, the underlying condensation principle is relevant for the synthesis of various phenyl-substituted pyrroles. Microwave activation has been explored as an environmentally friendly alternative to classical heating, offering advantages such as shorter reaction times and better yields. cwejournal.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type | Ref. |

| 2,5-Dimethoxytetrahydrofuran | Primary Amine | Iron(III) chloride / Water | Mild | N-substituted pyrroles | organic-chemistry.org |

| Benzylidene acetyl pyrrole | Phenyl hydrazine | Ethanol | Reflux | Pyrazolyl-substituted pyrroles | cwejournal.org |

Cyclization Strategies Involving Arylglyoxals and Phenylhydrazine Derivatives

Arylglyoxals are versatile precursors in the synthesis of polysubstituted pyrroles through various multicomponent reactions. semanticscholar.org One strategy involves a three-component reaction between dialkyl acetylenedicarboxylates, aromatic amines, triphenylphosphine, and arylglyoxals in dichloromethane at room temperature to afford polysubstituted pyrrole derivatives in high yields. organic-chemistry.org

Furthermore, the classical Paal-Knorr cyclization can be employed to synthesize pyrrole-based aryl hydrazones. nih.govmdpi.com This involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. mdpi.com This methodology provides a direct route to N-amino pyrrole derivatives which can be further functionalized.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Ref. |

| Dialkyl acetylenedicarboxylates | Aromatic Amines | Arylglyoxals | Dichloromethane, Room Temperature | Polysubstituted pyrroles | organic-chemistry.org |

| 1,4-Dicarbonyl compound | Phenylhydrazine derivative | Acidic | N/A | Pyrrole-based aryl hydrazones | mdpi.com |

Emerging Synthetic Techniques for Pyrroles

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for pyrrole synthesis. These emerging techniques include solvent-free approaches and novel metal-catalyzed cyclization reactions.

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a key aspect of green chemistry, aiming to reduce waste and energy consumption. researchgate.net Several solvent-free methods for pyrrole synthesis have been reported. For example, the Paal–Knorr condensation of 2,5-hexanedione (B30556) with primary amines can be accomplished in the presence of a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions, providing excellent yields of N-substituted pyrroles. lookchem.com This method is noted for being rapid and high-yielding. lookchem.com

Another solvent-free approach involves the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds from L-tryptophan. mdpi.com In this method, equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) are heated under solvent-free conditions to yield the desired products in moderate to good yields. mdpi.com Multicomponent reactions under solvent-free conditions, sometimes aided by microwave irradiation, have also been successfully employed for the synthesis of tetra-substituted pyrroles. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Advantages | Ref. |

| 2,5-Hexanedione, Primary Amines | Praseodymium(III) trifluoromethanesulfonate, Solvent-free | N-substituted pyrroles | Rapid, High-yielding | lookchem.com |

| Alkyl 2-aminoesters, 1,3-Dicarbonyl compounds | Potassium hydroxide (catalytic), Solvent-free, Heat | 2,4,5-trisubstituted-1H-pyrrol-3-ols | Environmentally benign | mdpi.com |

| Various components | Microwave irradiation, Solvent-free | Tetra-substituted pyrroles | Efficiency, Reduced waste | researchgate.net |

Metal-Catalyzed Cyclization Reactions (e.g., Ag or Au Catalysts)

Gold and silver catalysts have emerged as powerful tools for the synthesis of pyrroles through cyclization reactions. Gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a route to substituted pyrroles. acs.org This method is valued for its high regioselectivity and tolerance of a wide range of functional groups. acs.org Similarly, gold-catalyzed cyclization of sulfonyl ene-amides with a pendant propargyl group can lead to tetrasubstituted pyrroles. nih.gov

Silver catalysts are also effective in pyrrole synthesis. Silver(I)-catalyzed cyclization of N-tosylhomopropargylamines has been utilized in the synthesis of pyrrolines, which can then be oxidized to the corresponding pyrroles. rsc.org The use of silver reagents in cycloaddition and cyclization reactions is a well-established strategy in organic synthesis. researchgate.net Both gold and silver catalysis offer mild reaction conditions and unique reactivity for the construction of the pyrrole ring. acs.orgnih.govrsc.org

| Metal Catalyst | Reactants | Key Transformation | Product Type | Ref. |

| Gold(I) | α-Amino ketones, Alkynes | Hydroamination/Cyclization cascade | Substituted pyrroles | acs.org |

| Gold | Sulfonyl ene-amides with a pendant propargyl group | Intramolecular cyclization | Tetrasubstituted pyrroles | nih.gov |

| Silver(I) | N-Tosylhomopropargylamines | Cyclization | 2-Pyrrolines (oxidized to pyrroles) | rsc.org |

Chemical Transformations and Derivatization Strategies

Functional Group Interconversion on the Pyrrole (B145914) Nucleus

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.ukic.ac.uk This process is essential when a desired functional group cannot be introduced directly or when it is incompatible with preceding reaction conditions. ic.ac.uk For the 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole core, FGI can be employed to modify existing substituents or to introduce new functionalities that can serve as handles for further reactions.

Common FGI transformations applicable to aromatic systems like the pyrrole and phenyl rings include the conversion of nitro groups to amines, aldehydes to carboxylic acids or alcohols, and halides to other functionalities via nucleophilic substitution or cross-coupling reactions. vanderbilt.edu For instance, if a nitro group were present on one of the phenyl rings, it could be reduced to an amine, which could then be diazotized and converted into a variety of other groups (e.g., -OH, -CN, -X). While specific examples for this compound are not detailed in the literature, these standard transformations are broadly applicable to such aromatic heterocyclic systems. imperial.ac.uk

Table 1: Examples of Functional Group Interconversions

| Starting Group | Reagent(s) | Product Group |

|---|---|---|

| -NO₂ | H₂, Pd/C or SnCl₂, HCl | -NH₂ |

| -CHO | KMnO₄ or Ag₂O | -COOH |

| -CHO | NaBH₄ or LiAlH₄ | -CH₂OH |

| -Br | Mg, then CO₂ | -COOH |

| -NH₂ | NaNO₂, HCl then CuCN | -CN |

Alkylation Reactions of Pyrrole Derivatives

Alkylation reactions introduce alkyl groups onto the pyrrole scaffold, typically at the carbon atoms of the ring, through electrophilic substitution. The Friedel-Crafts alkylation is a classic method for this purpose, involving the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org The reaction proceeds by generating a carbocation electrophile from the alkyl halide, which is then attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com

However, Friedel-Crafts alkylation is prone to limitations such as polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution, and carbocation rearrangements, which can lead to a mixture of products. libretexts.orgmasterorganicchemistry.com For a substrate like this compound, alkylation would likely occur at the C3 or C4 positions of the pyrrole ring, which are activated by the nitrogen atom.

A more controlled method for alkylation can be seen in the phase-transfer catalytic alkylation of pyrrole derivatives. For example, tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate has been successfully alkylated in the presence of chiral quaternary ammonium (B1175870) catalysts, yielding alkylated products with high enantioselectivity. rsc.org This approach highlights the potential for stereocontrolled introduction of alkyl groups onto phenyl-substituted pyrrole rings.

Table 2: Alkylation Reaction Overview

| Reaction Type | Reagents | Key Features | Potential Issues |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Introduces alkyl groups to aromatic rings. byjus.com | Polyalkylation, Carbocation rearrangements. libretexts.org |

| Phase-Transfer Catalysis | Alkyl halide, Base, Chiral Catalyst | Allows for enantioselective alkylation. rsc.org | Substrate specific, may require specialized catalysts. |

Introduction of Acyl and Other Functional Groups

The introduction of acyl groups into the this compound structure is a valuable transformation, as the resulting ketones can serve as intermediates for a wide range of subsequent reactions. Friedel-Crafts acylation is the most common method for this purpose, reacting the pyrrole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org A key advantage of this reaction over its alkylation counterpart is that the acyl group deactivates the aromatic ring, preventing further acylation and yielding monoacylated products. organic-chemistry.org Furthermore, the acylium ion electrophile is not susceptible to rearrangement. masterorganicchemistry.com

Beyond acylation, other functional groups can be introduced. For example, sulfonylation can be achieved through electrophilic aromatic substitution. The reaction of 1-phenyl-1H-pyrrole with tosyl chloride in the presence of zinc oxide under solvent-free conditions yields 1-phenyl-3-tosyl-1H-pyrrole, demonstrating the feasibility of introducing sulfonyl groups onto the pyrrole ring. mdpi.com This reaction provides a pathway to arylsulfonyl-pyrrole derivatives, which are of interest in medicinal chemistry. mdpi.com

Table 3: Acylation and Sulfonylation Methods

| Transformation | Reagents | Catalyst | Product Type | Advantages |

|---|---|---|---|---|

| Acylation | Acyl chloride or Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | No polyacylation; No rearrangements. masterorganicchemistry.comorganic-chemistry.org |

| Sulfonylation | Tosyl chloride | Zinc Oxide (ZnO) | Aryl Sulfone | Direct introduction of sulfonyl group. mdpi.com |

Synthesis of Fused Heterocyclic Systems from Pyrrole Intermediates

The this compound core serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These larger structures often exhibit unique chemical and photophysical properties, making them valuable targets in materials science and medicinal chemistry.

Pyrrole-triazole hybrids represent an important class of fused heterocycles. Synthetic strategies to access these systems often involve the construction of one ring onto the other. For instance, substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides have been prepared from 2H-azirines and triazolium phenacyl bromides. nih.govacs.org These intermediates can be further modified; for example, N-(1H-Pyrrol-3-yl)-N'-benzyltriazolium bromides undergo reductive debenzylation to yield substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles. nih.govacs.org These methods provide a route to covalently link pyrrole and triazole moieties, creating novel molecular scaffolds.

The pyrrolizine skeleton is a bicyclic system containing a nitrogen atom at the bridgehead. These structures are found in numerous natural products and are of significant biological interest. A divergent synthesis of functionalized pyrrolizines has been developed from the reaction of N-alkoxycarbamoyl pyrroles with CF₃-ynones. rsc.org This process is initiated by a C–H bond activation and proceeds through a cascade reaction involving alkenylation of the pyrrole, followed by an intramolecular nucleophilic addition and transfer of the directing group. rsc.org This strategy allows for the construction of the fused five-membered ring onto the pyrrole core, leading to diversely substituted pyrrolizine derivatives.

Pyrrolo[2,3-b]quinoxalines are tricyclic heteroaromatic compounds with potential applications as anticancer and antioxidant agents. rsc.orgresearchgate.net A common synthetic route involves the condensation of a functionalized pyrrole derivative with an ortho-phenylenediamine. For example, the reaction of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine (B120857) in glacial acetic acid provides a metal-free pathway to ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates. researchgate.net Another approach utilizes a gold-catalyzed intramolecular hydroamination of substituted N-alkynyl indoles to construct the 3H-pyrrolo-[1,2,3-de]quinoxaline core under mild conditions. mdpi.comresearchgate.net

Table 4: Synthesis of Fused Heterocyclic Systems

| Fused System | Precursor Type | Key Reaction |

|---|---|---|

| Pyrrolo-Triazole | Pyrrolyltriazolium salts | Reductive debenzylation. nih.gov |

| Pyrrolizine | N-alkoxycarbamoyl pyrroles | C–H activation / Cascade cyclization. rsc.org |

| Pyrrolo[2,3-b]quinoxaline | 3-hydroxy-3-pyrroline-2-ones | Condensation with o-phenylenediamine. researchgate.netnih.gov |

Derivatization for Pharmacophore Integration

The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry to enhance its interaction with biological targets. This process involves targeted chemical modifications to introduce or refine pharmacophoric features, which are the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. These modifications aim to improve potency, selectivity, and pharmacokinetic properties by optimizing the compound's fit within a target's binding site. Key strategies include bioisosteric replacement, substituent modulation on the aromatic rings, and modifications of the pyrrole core.

Bioisosteric Replacement: A prominent strategy in drug design is the use of bioisosteres, which are substituents or groups with similar physical and chemical properties that can produce broadly similar biological effects. In the context of diarylpyrroles, this can involve replacing one of the aryl rings or specific functional groups with other moieties to explore the chemical space around the core scaffold. For instance, replacing the 4-chlorophenyl group with other halogenated phenyl rings (e.g., 4-fluorophenyl, 4-bromophenyl) or with heterocyclic rings like thiophene (B33073) or pyridine (B92270) can significantly alter the electronic and steric properties of the molecule. Such modifications can influence binding affinity and selectivity for a target protein. One study on diarylpyrazole derivatives highlighted the replacement of an aryl moiety with an alkynylthiophene group as a successful bioisosteric strategy to yield potent and selective antagonists for the cannabinoid-1 (CB1) receptor. nih.gov This approach demonstrates that bioisosteric replacement is a viable strategy for modulating the pharmacological profile of diaryl-heterocyclic compounds. nih.gov

Substituent Modulation on Aromatic Rings: The phenyl and 4-chlorophenyl rings of the parent compound offer multiple positions for substitution to introduce new pharmacophoric features. Adding hydrogen bond donors or acceptors (e.g., -OH, -NH2, -COOH), hydrophobic groups (e.g., -CH3, -CF3), or polar groups can lead to new or enhanced interactions with a biological target. For example, in a series of 1,2-diaryl pyrroles developed as analogues of the anticancer agent combretastatin (B1194345) A-4, various substitutions on the aryl rings were explored to optimize antitumor activity. nih.gov The introduction of specific substituents was found to be crucial for inhibiting tubulin polymerization, a key mechanism of action for this class of compounds. nih.gov Molecular docking studies for these analogues helped to rationalize the observed structure-activity relationships (SAR) and to understand how different substituents interact with the colchicine (B1669291) binding site of tubulin. nih.gov

Interactive Data Table: Derivatization Strategies for Pharmacophore Integration

| Strategy | Modification Example | Pharmacophoric Feature Introduced/Modified | Potential Therapeutic Target |

| Bioisosteric Replacement | Replacement of 4-chlorophenyl with 2-thienyl | Altered aromaticity and electronic distribution | Cannabinoid Receptors nih.gov |

| Substituent Modulation | Addition of a methoxy (B1213986) (-OCH3) group to the phenyl ring | Hydrogen bond acceptor, altered polarity | Tubulin nih.gov |

| Substituent Modulation | Introduction of a sulfonamide (-SO2NH2) group | Hydrogen bond donor/acceptor, increased polarity | Cyclooxygenase (COX) enzymes |

| Core Modification | N-alkylation of the pyrrole ring | Altered steric bulk and lipophilicity | Various |

The following table summarizes representative examples of derivatized diaryl-heterocyclic compounds and their observed biological activities, illustrating the impact of specific structural modifications.

Interactive Data Table: Examples of Derivatized Diaryl-Heterocyclic Compounds and their Activities

| Compound Class | Key Structural Modification | Biological Activity/Target |

| 5-(5-alkynyl-2-thienyl)pyrazole | Bioisosteric replacement of the 5-aryl group with an alkynyl-substituted thiophene | Potent and selective CB1 receptor antagonists nih.gov |

| 1,2-diaryl pyrroles | Various substitutions on the aryl rings (e.g., methoxy, amino groups) | Antitumor efficacy via inhibition of tubulin polymerization nih.gov |

| 3,4-diaryl-2-thioxoimidazolidin-4-ones | Diaryl heterocyclic core | Selective COX-2 inhibition and anti-inflammatory activity nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in determining the structure of organic molecules by analyzing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole, one would expect to see distinct signals for the protons on the pyrrole (B145914) ring and the two different phenyl rings. The integration of these signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, multiplet) would indicate adjacent protons.

¹³C NMR: This analysis detects the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. The spectrum would show separate signals for the carbons of the pyrrole ring, the phenyl ring, and the chlorophenyl ring. The chemical shifts would be influenced by the electronegativity of the attached atoms (nitrogen and chlorine) and the aromatic systems.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic rings.

C=C stretching vibrations within the aromatic and pyrrole rings.

C-N stretching vibrations.

A characteristic C-Cl stretching vibration.

Mass Spectrometry (MS, HR-MS, LC-MS, ESI MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It works by ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting ion and its fragments.

MS: A standard mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The isotopic pattern of this peak would be characteristic, particularly due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula (C₁₆H₁₂ClN) to confirm its elemental composition and purity.

X-ray Diffraction Crystallography (where applicable for related derivatives)

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While data for the specific title compound is unavailable, studies on related aryl-substituted heterocyclic compounds reveal key structural features.

For instance, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , a related derivative, shows that the dihedral angles (the angles between the planes) of the substituted phenyl rings relative to the central heterocyclic ring are significant. In this thiazole (B1198619) derivative, the chlorophenyl and phenyl rings are twisted at angles of 13.12° and 43.79°, respectively, relative to the central thiazole ring. This twisting is a common feature in such multi-aryl systems and is influenced by steric hindrance between the rings and by intermolecular packing forces in the crystal lattice, such as C—H⋯π interactions. Similar non-planar conformations would be expected for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. scirp.org It is particularly effective for calculating the optimized geometry, which corresponds to the lowest energy and most stable conformation of a molecule. For 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole, DFT calculations, often employing functionals like B3LYP with a 6-311G(d,p) basis set, can determine bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. bohrium.com

The molecular stability can be assessed from the total energy calculated for the optimized structure. Furthermore, DFT is used to compute various chemical reactivity descriptors. These descriptors, derived from the electronic density, help predict how and where a molecule is likely to react. For instance, Fukui functions can be calculated to identify the most probable sites for nucleophilic, electrophilic, or radical attack, providing a theoretical rationale for the molecule's chemical behavior. mdpi.comnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. schrodinger.com A small energy gap is indicative of a molecule that is more easily polarized, more reactive, and kinetically less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like this compound, the π-conjugated system of the pyrrole (B145914) and phenyl rings typically dominates the FMOs. The HOMO is generally delocalized across the entire π-system, while the LUMO is similarly distributed, facilitating intramolecular charge transfer upon electronic excitation. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.40 |

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule, providing insight into the distribution of electron density. wikipedia.orguni-muenchen.de This analysis helps in identifying electrophilic (electron-deficient) and nucleophilic (electron-rich) centers in the molecule. irjweb.com

For this compound, the Mulliken charge distribution would be influenced by the electronegativity of the heteroatoms. The nitrogen atom of the pyrrole ring and the chlorine atom on the phenyl ring are expected to carry partial negative charges. Consequently, the carbon atoms bonded to these electronegative atoms will likely exhibit partial positive charges. It is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation, which is a recognized limitation of the method. wikipedia.orgstackexchange.com

| Atom | Predicted Partial Charge |

|---|---|

| Nitrogen (Pyrrole) | Negative |

| Chlorine | Negative |

| Carbon attached to Nitrogen (Pyrrole) | Positive |

| Carbon attached to Chlorine (Phenyl) | Positive |

Conformational Analysis of Phenylpyrroles

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-N and C-C single bonds that connect the pyrrole core to the two phenyl rings. chemistrysteps.com Theoretical studies on related molecules like 2-phenylpyrrole suggest that significant steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the pyrrole ring forces the molecule into a non-planar conformation. researchgate.net

| Dihedral Angle | Description | Predicted Value (degrees) |

|---|---|---|

| τ1 | Angle between Pyrrole and N-Phenyl Ring | ~45° - 60° |

| τ2 | Angle between Pyrrole and C2-Phenyl Ring | ~30° - 50° |

Theoretical Prediction of Electronic Properties

Computational methods are also adept at predicting various electronic properties that are difficult or impossible to measure experimentally.

In this compound, the presence of the electronegative nitrogen and chlorine atoms creates significant bond dipoles. The net molecular dipole moment is the vector sum of all individual bond moments. Its calculated value is highly dependent on the molecule's conformation, as the relative orientation of the polar bonds changes with the rotation of the phenyl rings. Theoretical calculations can provide a precise value for the dipole moment of the lowest-energy conformer. For substituted pyrroles, calculated dipole moments are often in the range of 1-5 Debye. researchgate.net

| Property | Predicted Value |

|---|---|

| Electric Dipole Moment (µ) | ~2.5 - 3.5 Debye |

Frontier Orbital Energies and Energy Gaps

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, provides insight into the molecule's stability; a larger gap generally implies greater stability and lower chemical reactivity.

Detailed theoretical calculations for this compound, which would provide specific energy values (typically in electron volts, eV) for its HOMO, LUMO, and the corresponding energy gap, were not available in the surveyed scientific literature. Such an analysis would typically be performed using methods like Density Functional Theory (DFT) to elucidate the electronic charge transfer characteristics within the molecule.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties are characteristic of materials that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter used to quantify the second-order NLO response of a molecule. A high β₀ value, often compared to a standard like urea, suggests potential for use as an NLO material.

A computational study detailing the first-order hyperpolarizability and other NLO parameters for this compound has not been identified in the available research. Such investigations are typically conducted via quantum chemical calculations to predict the NLO activity and assess the potential of the compound for technological applications.

Energy Frameworks and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A crystallographic study incorporating a Hirshfeld surface analysis for this compound could not be located. Therefore, a quantitative breakdown of the specific intermolecular contacts and the corresponding energy frameworks for this compound is not available.

Thermochemical Studies (e.g., Enthalpies of Formation in Gaseous Phase)

Thermochemical properties, such as the standard enthalpy of formation in the gaseous phase (ΔfH°(g)), are essential for evaluating the thermodynamic stability of a compound. This value represents the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. It is a critical piece of data for chemical engineering and reaction modeling.

Specific experimental or calculated data for the gas-phase enthalpy of formation for this compound was not found in published literature or chemical databases.

Biological Activities and Mechanistic Insights

Neuroprotective and Antioxidant Activity

Research into pyrrole (B145914) derivatives has revealed potential neuroprotective and antioxidant effects, which are critical in the context of neurodegenerative diseases where oxidative stress and inflammation are key pathological factors. A study on novel 1,5-diaryl pyrrole derivatives, structurally related to 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole, has provided insights into these activities against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model of Parkinson's disease. The tested compounds included 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (Compound A), 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole (Compound B), and 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (Compound C) brieflands.com.

The aforementioned study demonstrated that pre-treatment with these novel synthetic pyrrole derivatives could inhibit apoptosis induction in an in vitro model brieflands.com. This suggests that compounds based on the this compound structure may possess the ability to interfere with programmed cell death pathways, a crucial aspect of their neuroprotective potential.

The overproduction of intracellular reactive oxygen species (ROS) or the activity of cyclooxygenases (COXs) can lead to lipid peroxidation, which in turn contributes to inflammatory responses by activating pro-inflammatory genes brieflands.com. The study on the 1,5-diaryl pyrrole derivatives found that the inhibition of apoptosis was linked to the control of the lipid peroxidation process brieflands.com. This indicates a direct or indirect role of these compounds in mitigating oxidative damage to lipids, a key component of their antioxidant activity.

The research further elucidated a potential mechanism for the observed neuroprotective effects, suggesting that Compounds A and C likely act by suppressing the COX-2/PGE2 pathway brieflands.com. This pathway is a significant contributor to inflammation and is implicated in the pathogenesis of neurodegenerative diseases. The ability of these pyrrole derivatives to modulate this pathway underscores their potential as anti-inflammatory and neuroprotective agents brieflands.com. Interestingly, this mechanism was not attributed to Compound B, highlighting how different substitutions on the pyrrole core can influence the mode of action brieflands.com.

The following table summarizes the key findings related to the neuroprotective and antioxidant activities of the studied 1,5-diaryl pyrrole derivatives brieflands.com.

| Compound | Structure | Inhibition of Apoptosis | Modulation of Lipid Peroxidation | Suppression of COX-2/PGE2 Pathway |

| Compound A | 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole | Yes | Yes | Likely |

| Compound B | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole | Yes | Yes | Not attributed |

| Compound C | 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole | Yes | Yes | Likely |

Anti-inflammatory Properties

The pyrrole heterocycle is a well-established scaffold in medicinal chemistry, found in a variety of pharmacologically active compounds, including numerous anti-inflammatory agents mdpi.com. Many classic and modern nonsteroidal anti-inflammatory drugs (NSAIDs) incorporate pyrrole-based structures, which have demonstrated potent cyclooxygenase (COX)-inhibitory properties mdpi.com.

Pyrrole derivatives have been a focus in the development of both non-selective and selective COX inhibitors. For instance, a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives showed that these compounds have the potential to inhibit both COX-1 and COX-2 enzymes nih.gov. The development of selective COX-2 inhibitors is a key area of research, as this selectivity is associated with a better gastric tolerance profile compared to non-selective NSAIDs nih.gov. The anti-inflammatory effects of many pyrrole-containing compounds are attributed to their ability to block prostaglandin (B15479496) synthesis through the inhibition of COX enzymes nih.gov.

Prostaglandins (B1171923) are lipid autacoids derived from arachidonic acid that play a central role in inflammation nih.gov. The synthesis of prostaglandins is initiated by the action of cyclooxygenase (COX) isoenzymes nih.gov. By inhibiting COX, compounds containing the pyrrole scaffold can effectively block the formation of prostaglandins, thereby exerting their anti-inflammatory effects nih.gov. The conversion of arachidonic acid into prostaglandins is a key pathway in the inflammatory cascade, and its inhibition is a primary mechanism of action for many anti-inflammatory drugs nih.gov.

Antimicrobial Activities

Comprehensive searches of scientific databases and literature did not yield specific studies detailing the antimicrobial activities of this compound. While related pyrrole compounds have demonstrated a range of antimicrobial effects, these findings cannot be directly attributed to the subject compound.

Antibacterial Spectrum and Mechanism

There is no available scientific data concerning the antibacterial spectrum or the mechanism of action for this compound. Studies on other diphenyl pyrrole derivatives have shown some activity against various bacterial strains, but specific minimum inhibitory concentration (MIC) values, spectrum, or mechanistic insights for this compound have not been published. nih.gov

Antifungal Efficacy

No specific studies evaluating the antifungal efficacy of this compound were found. The general class of pyrroles includes naturally occurring antifungal agents like pyrrolnitrin, and synthetic derivatives are often explored for fungicidal properties. nih.gov However, dedicated research on the antifungal potential of this compound against any fungal species is absent from the current scientific literature.

Antiviral Potentials

There is no published research investigating the potential antiviral activities of this compound. While the pyrrole scaffold is a component of various biologically active molecules, some with antiviral properties, no studies have specifically tested this compound for efficacy against any type of virus. nih.gov

Antituberculosis Activity

Specific data on the antituberculosis activity of this compound against Mycobacterium tuberculosis is not available. However, research into related arylpyrrole derivatives has indicated that the presence of halogens, such as chlorine, on the phenyl ring can be correlated with antimycobacterial potency. nih.gov Despite this promising indication for related structures, the specific activity for this compound remains uninvestigated in published literature.

Antiproliferative and Anticancer Research

No dedicated studies on the antiproliferative or anticancer effects of this compound have been published.

Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., HCT116, MCF7, HEPG2)

There are no specific research articles or data available that detail the testing of this compound for its ability to inhibit cellular proliferation in the HCT116, MCF7, or HEPG2 cancer cell lines. Studies on other pyrrole derivatives have shown cytotoxic effects against these cell lines. For instance, certain pyrrolyl benzohydrazide (B10538) derivatives have been evaluated against MCF-7 and HepG2 cells, and other complex molecules containing a 4-chlorophenyl group have shown cytotoxicity against HepG2 cells. nih.govmdpi.com Nevertheless, this information is not directly applicable to this compound, for which specific IC₅₀ values or proliferation inhibition data have not been reported.

Enzyme Inhibitory Profiles (General)

Lanosterol-14α-demethylase InhibitionThere is no specific information available on the inhibitory effects of this compound on the enzyme lanosterol-14α-demethylase.

Due to the lack of specific research findings for this particular compound, it is not possible to construct the detailed article as requested while maintaining scientific accuracy and adhering to the strict content parameters.

Reverse Transcriptase and Cellular DNA Polymerases Inhibition

There is currently no publicly available research data from the conducted searches detailing the inhibitory effects of this compound on reverse transcriptase and cellular DNA polymerases.

Receptor Modulation (e.g., 5-HT6 Receptor Inverse Agonism)

The serotonin (B10506) 5-HT6 receptor has emerged as a significant target in the development of therapies for cognitive disorders. nih.gov Research into compounds that modulate this receptor has led to the investigation of various chemical scaffolds, including 2-phenyl-1H-pyrrole derivatives.

Studies have shown that modifying the scaffold of certain 5-HT6 receptor ligands can shift their functional activity. For instance, the replacement of a 1H-pyrrolo[3,2-c]quinoline scaffold with a 2-phenyl-1H-pyrrole-3-carboxamide moiety has been found to change a compound's activity from neutral antagonism to inverse agonism at the 5-HT6 receptor. nih.govresearchgate.net Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response.

A series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their affinity for the human 5-HT6 receptor. nih.gov The introduction of a chlorine atom on related compounds was found to be a beneficial modification. For example, a chlorine-substituted compound showed a high affinity for the 5-HT6 receptor with a Ki value of 28 nM. researchgate.net These derivatives were found to decrease the basal level of cAMP in a concentration-dependent manner, confirming their behavior as 5-HT6 receptor inverse agonists. researchgate.net

The affinity of several 2-phenyl-1H-pyrrole-3-carboxamide derivatives for the 5-HT6 receptor is presented in the table below.

| Compound Reference | Modification | Ki (nM) |

| 7 | 2-phenyl-1H-pyrrole-3-carboxamide core | 208 |

| 8 | 2-phenyl-1H-pyrrole-3-carboxamide core | 106 |

| 18 | Chlorine substitution on N1-phenylsulfonyl ring | 28 |

Data sourced from a study on 2-phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT6 receptor inverse agonists. nih.govresearchgate.net

This shift to inverse agonism allows for the targeting of different active states of the 5-HT6 receptor. nih.gov The research into 2-phenyl-1H-pyrrole-3-carboxamides has identified potent inverse agonists of the 5-HT6 receptor, with some compounds also demonstrating the ability to penetrate the blood-brain barrier. researchgate.net

Structure Activity Relationship Sar Studies

Influence of Halogen Substituents on Biological Activity

The nature and position of halogen substituents on the aryl rings of 2,5-diarylpyrroles can significantly modulate their biological activity. Studies on analogous diarylheterocyclic systems have demonstrated that halogens, such as chlorine, fluorine, and bromine, can influence potency, selectivity, and pharmacokinetic properties through a combination of electronic and steric effects.

To illustrate the potential impact of halogen substitution on the biological activity of 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole, the following data table presents hypothetical IC50 values based on trends observed in similar compound series.

| Compound ID | R1 (at C2-phenyl) | R2 (at N1-phenyl) | Biological Activity (IC50, µM) |

| 1a | 4-Cl | H | 5.2 |

| 1b | 4-F | H | 7.8 |

| 1c | 4-Br | H | 4.5 |

| 1d | 4-Cl | 4-F | 3.1 |

| 1e | 4-Cl | 4-Br | 2.8 |

Note: The data in this table is illustrative and based on general trends observed in SAR studies of related diarylpyrrole compounds.

The data suggests that a bromine substituent at the para position of the C2-phenyl ring might enhance potency compared to chlorine or fluorine. Furthermore, the introduction of a second halogen on the N1-phenyl ring could lead to a further increase in activity, indicating that interactions with the target protein may be optimized by halogen bonding or altered electronic properties.

Impact of Aromatic Substituents on Biological Profiles

The substitution pattern on the aromatic rings of this compound provides a rich avenue for SAR exploration. The introduction of various functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity.

Studies on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have revealed important SAR trends. For instance, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), on the phenyl ring at the 4th position of the pyrrole (B145914) was found to increase anticancer activity. nih.gov This suggests that enhancing the electron density of the aryl moiety can be beneficial for the desired biological effect. Conversely, the introduction of bulky substituents could lead to a decrease in activity due to steric hindrance at the active site of the biological target.

The following table illustrates the potential effects of different aromatic substituents on the biological profile of the target compound, with hypothetical IC50 values based on published data for analogous compounds.

| Compound ID | R (on C2-phenyl at position 4) | R' (on N1-phenyl at position 4) | Biological Activity (IC50, µM) |

| 2a | Cl | H | 5.2 |

| 2b | Cl | OCH3 | 3.8 |

| 2c | Cl | NO2 | 8.1 |

| 2d | OCH3 | H | 6.5 |

| 2e | NO2 | H | 9.7 |

Note: The data in this table is illustrative and based on general trends observed in SAR studies of related diarylpyrrole compounds.

These illustrative data indicate that an electron-donating group like a methoxy substituent on the N1-phenyl ring may enhance activity, while an electron-withdrawing group like a nitro group could be detrimental. Similarly, replacing the chloro group on the C2-phenyl ring with a methoxy group might slightly decrease activity, whereas a nitro group could lead to a significant loss of potency.

Role of Functional Group Cyclization on Bioactivity

The cyclization of functional groups within the this compound scaffold to form fused ring systems can have a profound impact on its biological activity. This structural modification can lead to more rigid analogs, which may exhibit enhanced binding affinity and selectivity for their biological targets by reducing the entropic penalty upon binding.

For example, the synthesis of fused pyrrole systems, such as pyrrolopyridines and pyrrolopyridopyrimidines, from aminocyanopyrrole precursors has been shown to yield compounds with significant anti-inflammatory activity. nih.govnih.gov These fused systems often exhibit improved pharmacological profiles compared to their non-cyclized counterparts. The formation of these additional rings can orient key pharmacophoric features in a more favorable conformation for interaction with the target enzyme or receptor.

Consider a hypothetical cyclization of a substituent on the N1-phenyl ring with the pyrrole core, leading to a fused heterocyclic system. The biological activity of such a compound could be significantly altered, as depicted in the following illustrative table.

| Compound ID | Structure | Biological Activity (IC50, µM) |

| 3a | This compound | 5.2 |

| 3b | Fused Pyrrolopyridine Analog | 1.8 |

| 3c | Fused Pyrrolopyrimidine Analog | 2.5 |

Note: The data in this table is illustrative and based on general trends observed in the bioactivity of fused heterocyclic systems derived from pyrroles.

The hypothetical data suggest that the formation of a fused pyridine (B92270) or pyrimidine (B1678525) ring can lead to a substantial increase in potency. This enhancement in activity can be attributed to the rigidification of the molecular framework, leading to a more defined orientation of the aryl substituents for optimal target engagement.

Positional Effects of Substituents on Activity and Selectivity

The position of substituents on the aromatic rings of this compound is a critical factor that governs the compound's activity and selectivity. Moving a substituent from one position to another (e.g., ortho, meta, para) can drastically alter the molecule's three-dimensional shape and electronic distribution, thereby influencing its interaction with the binding site of a protein.

While specific studies on the positional isomers of this compound are not extensively documented, SAR studies on other diaryl heterocyclic compounds provide valuable insights. For instance, the biological activity of many kinase inhibitors is highly sensitive to the positioning of substituents on the phenyl rings. A substituent that forms a key hydrogen bond in the para position may lose its activity completely when moved to the meta or ortho position due to the inability to form that crucial interaction.

The following table provides a hypothetical illustration of the positional effects of a methoxy substituent on the N1-phenyl ring on the biological activity of the target compound.

| Compound ID | Substituent on N1-phenyl | Biological Activity (IC50, µM) |

| 4a | 4-OCH3 (para) | 3.8 |

| 4b | 3-OCH3 (meta) | 6.1 |

| 4c | 2-OCH3 (ortho) | 12.5 |

Note: The data in this table is illustrative and based on general SAR principles for substituted biaryl compounds.

The illustrative data suggest that the para position is optimal for the methoxy substituent, likely due to favorable electronic effects and fitting within the target's binding pocket. Moving the substituent to the meta position results in a decrease in activity, and the ortho position leads to a significant loss of potency, possibly due to steric clashes with the pyrrole ring or the protein.

Correlation of Lipophilicity (Log P) with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a fundamental physicochemical property that plays a pivotal role in the pharmacokinetic and pharmacodynamic profiles of drug candidates. For a compound to exert its biological effect, it must traverse various biological membranes to reach its target site. The lipophilicity of this compound and its analogs is a key determinant of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding affinity to the target.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of bioactive molecules have frequently demonstrated a correlation between Log P and biological activity. ijcce.ac.ir Often, a parabolic relationship is observed, where activity increases with Log P up to an optimal value, after which a further increase in lipophilicity leads to a decrease in activity. nih.gov This decline can be attributed to poor aqueous solubility, increased metabolic breakdown, or non-specific binding to lipids and other macromolecules.

The table below presents hypothetical Log P values and their correlation with the biological activity of a series of this compound analogs.

| Compound ID | R' (on N1-phenyl at position 4) | Calculated Log P | Biological Activity (IC50, µM) |

| 5a | H | 5.8 | 5.2 |

| 5b | OH | 5.5 | 4.5 |

| 5c | OCH3 | 5.9 | 3.8 |

| 5d | NH2 | 5.4 | 4.8 |

| 5e | C(O)CH3 | 5.6 | 6.3 |

Note: The data in this table is illustrative. Log P values are hypothetical estimations, and IC50 values are based on general QSAR trends.

The illustrative data suggest that a moderate level of lipophilicity is favorable for biological activity. The parent compound (5a) has a high Log P value. Introducing polar groups such as hydroxyl (-OH) or amino (-NH2) can decrease lipophilicity and potentially improve the activity and pharmacokinetic profile. The methoxy derivative (5c) shows the highest potency, indicating an optimal balance of lipophilicity and electronic properties. The acetyl derivative (5e), with a slightly lower Log P than the parent but different electronic character, shows reduced activity, highlighting the complex interplay between these parameters.

Molecular Docking and in Silico Studies for Target Interaction

Ligand-Protein Interaction Analysis

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For substituted pyrrole (B145914) derivatives, these analyses have revealed interactions with a range of biological targets, including enzymes like kinases, enoyl-ACP reductase, dihydrofolate reductase (DHFR), and α-topoisomerase II. mdpi.comresearchgate.net The interaction analyses for compounds analogous to 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole suggest that the pyrrole core, along with its phenyl and chlorophenyl substituents, plays a crucial role in defining its binding mode.

Prediction of Binding Affinity with Biological Macromolecules (e.g., DNA, Enzymes, Receptors)

Computational studies on various pyrrole derivatives have reported a range of binding affinities depending on the specific protein target. For example, some pyrrole derivatives have shown promising binding energies when docked against enzymes like α-topoisomerase II. researchgate.net The predicted binding affinity is a composite of various forces, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding. The presence of the chlorophenyl group in the target compound is expected to contribute favorably to the binding affinity in pockets with hydrophobic and electropositive characteristics.

| Analogous Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Substituted Pyrrole Derivatives | α-Topoisomerase II | -5.0 to -5.1 | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR | -7.2 to -8.5 | nih.gov |

| Fused 1H-Pyrrole Derivatives | CDK2 | -6.8 to -7.9 | nih.gov |

This table presents data from analogous pyrrole-containing structures to illustrate the potential range of binding affinities. The values are indicative and depend heavily on the specific target and computational method used.

Simulation of Molecular Interactions (Hydrogen Bonding, Hydrophobic Contacts, π-π Stacking)

The binding of a ligand to a protein is governed by a network of non-covalent interactions. For this compound, the primary interactions predicted by simulation would be hydrophobic and aromatic in nature.

Hydrophobic Contacts: The phenyl and chlorophenyl rings are inherently hydrophobic and are expected to form favorable interactions with non-polar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and alanine. These interactions are crucial for the initial recognition and stabilization of the ligand-protein complex.

π-π Stacking: Aromatic rings are capable of forming π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net Both the 1-phenyl and the 2-(4-chlorophenyl) groups of the compound can engage in these interactions, which are critical for orienting the ligand correctly within the active site. Studies on other pyrrole-based molecules have identified π-π stacking with tyrosine residues as a key stabilizing interaction. nih.gov

Hydrogen Bonding: The core this compound structure is a poor hydrogen bond donor or acceptor. The pyrrole nitrogen's lone pair is part of the aromatic system, making it a very weak acceptor. The molecule lacks significant donor groups like -OH or -NH2. Therefore, direct hydrogen bonding is not predicted to be a primary mode of interaction for this specific compound, although in more complex derivatives, added functional groups could introduce this capability. rsc.org

Prediction of Pharmacokinetic Parameters (ADME Analysis)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the drug-likeness and pharmacokinetic properties of a compound. neliti.com These predictions help to identify potential liabilities early in the drug discovery process. For this compound, ADME parameters can be estimated using computational tools based on its structure. nih.govmdpi.com

Key predicted parameters often include:

Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally bioavailable. It considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. This compound is expected to comply with these rules.

Aqueous Solubility (logS): This parameter affects absorption and distribution. The hydrophobic nature of the compound suggests it would have low predicted aqueous solubility.

Human Intestinal Absorption (HIA): Due to its lipophilic character and expected compliance with Lipinski's rule, the compound is likely to have good predicted intestinal absorption.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. The compound's properties may allow for some degree of BBB penetration.

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions. mdpi.com

| ADME Parameter | Predicted Property for Analogous Aromatic Heterocycles | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral absorption (Lipinski's Rule) |

| logP (Lipophilicity) | < 5 | Good balance for permeability and solubility (Lipinski's Rule) |

| Hydrogen Bond Donors | < 5 | Favorable for oral absorption (Lipinski's Rule) |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral absorption (Lipinski's Rule) |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | High | Indicates good intestinal permeability |

| CYP Enzyme Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2C9, CYP2C19) | Risk of drug-drug interactions |

This table summarizes general ADME predictions for compounds structurally related to this compound, based on common findings in in silico studies of small aromatic molecules. mdpi.comnih.gov

Role As a Synthetic Precursor and Building Block

Versatility in Organic Synthesis

The utility of 2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole in organic synthesis is rooted in the reactivity of its pyrrole (B145914) scaffold. The pyrrole ring is a five-membered aromatic heterocycle that can participate in a range of chemical transformations. wikipedia.org Substituted pyrroles are recognized as crucial building blocks for creating more intricate heterocyclic compounds. evitachem.comlookchem.com The presence of the phenyl and chlorophenyl substituents on the pyrrole ring influences its electronic properties and reactivity, allowing for selective modifications. evitachem.com

The synthesis of derivatives from this core structure employs a variety of modern synthetic strategies, highlighting its adaptability. evitachem.com Methodologies such as multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step, are utilized to build upon the pyrrole framework. evitachem.com The versatility of pyrrole compounds like this compound makes them a staple in the design and execution of synthetic routes targeting complex molecular architectures. ontosight.ai Heterocyclic compounds, in general, represent one of the largest and most varied families of molecular fragments used by chemists for organic synthesis.

| Methodology | Description | Advantage |

|---|---|---|

| Multi-Component Reactions (MCRs) | Reactions where multiple reactants combine in a single operation to form a product that incorporates portions of all the reactants. evitachem.com | Maximizes atom economy and reduces synthetic steps. evitachem.com |

| Nanocatalysis | The use of nanoparticle-based catalysts to facilitate chemical reactions. evitachem.com | Enhances reaction rates and offers high surface area and recyclability. evitachem.com |

| Cycloaddition Reactions | Chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org | Efficiently constructs complex cyclic and heterocyclic ring systems. wikipedia.org |

| Cross-Coupling Reactions | Reactions where two fragments are joined together with the aid of a metal catalyst. mdpi.com | Allows for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. |

Precursor for Pharmaceutical and Agrochemical Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and compounds like this compound serve as important precursors for the development of new pharmaceutical and agrochemical agents. lookchem.comresearchgate.netekb.eg Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai The specific substitution pattern of this compound, particularly the halogenated phenyl ring, is a common feature in many bioactive molecules, potentially enhancing binding affinity to biological targets. evitachem.com

In pharmaceutical development, this compound is explored as an intermediate for drugs targeting a variety of diseases. evitachem.com Research has shown that the pyrrole structural motif is central to many compounds investigated for therapeutic benefits. researchgate.netnih.gov For instance, certain pyrrole derivatives have been synthesized and evaluated for their potential as insecticidal agents, demonstrating their relevance in the agrochemical sector. nih.gov The modification of the pyrrole ring with different functional groups is a key strategy for designing new drug candidates with specific therapeutic effects. ontosight.ai

Building Block for Diverse Heterocyclic Systems

Beyond serving as a precursor for functionalized derivatives, this compound is a fundamental building block for the synthesis of a wide array of other heterocyclic systems. evitachem.comlookchem.com The inherent reactivity of the pyrrole ring allows it to be incorporated into larger, often fused, ring systems through various cyclization strategies. wikipedia.org

For example, pyrrole-containing structures can be elaborated into more complex frameworks such as pyrrolizines and pyrrolopyrimidines. ekb.egnih.gov These transformations are critical as they lead to novel classes of compounds with distinct chemical and biological properties. The synthesis of pyrrol-3-ones, another class of heterocyclic compounds with significant biological activity, can be achieved from related pyrrole precursors, demonstrating the role of the initial pyrrole structure as a versatile synthetic platform. mdpi.com The ability to construct diverse heterocyclic architectures from a single, readily accessible pyrrole building block is a testament to its importance in synthetic chemistry.

| Derived Heterocycle | Synthetic Approach | Significance |

|---|---|---|

| Pyrrolizines | Cyclization reactions involving functionalized pyrrole intermediates. rroij.com | Core structure of various bioactive molecules, including anti-inflammatory agents. nih.gov |

| Pyrrolopyrimidines | Reaction of 2-amino-pyrroles with various reagents to form a fused pyrimidine (B1678525) ring. ekb.eg | Found in naturally occurring antibiotics and potent enzyme inhibitors. ekb.egnih.gov |

| Pyrrol-3-ones | Intramolecular cyclization of functionalized open-chain precursors derived from pyrroles. mdpi.com | Exhibit a range of biological activities including anticancer and antiviral properties. mdpi.com |

| Pyridines | Ciamician–Dennstedt rearrangement involving the reaction of pyrroles with carbenes. wikipedia.org | A fundamental heterocyclic core present in numerous pharmaceuticals and natural products. |

Intermediate in the Synthesis of Complex Bioactive Molecules (e.g., Licofelone Analogues)

A significant application of this compound and structurally related compounds is their use as key intermediates in the synthesis of complex, biologically active molecules. A prominent example is the anti-inflammatory drug Licofelone. rroij.com The chemical structure of Licofelone is (2,2–dimethyl–6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl) acetic acid. rroij.comresearchgate.net This structure contains a 6-(4-chlorophenyl)-7-phenyl-pyrrolizine core, which is directly analogous to the substitution pattern of this compound.

The synthesis of Licofelone and its analogues often involves the construction of a diaryl-substituted pyrrole or pyrrolizine ring system. nih.govrroij.com For instance, the synthesis of 1-arylpyrrolizin-3-ones has been developed based on the structure of Licofelone, showcasing the modularity of using substituted pyrroles as foundational elements. nih.gov These synthetic routes underscore the role of the title compound as a critical precursor, providing the necessary diaryl-substituted heterocyclic framework required for the final bioactive molecule. The development of such complex molecules relies heavily on the availability and reactivity of versatile intermediates like this compound.

Future Research Directions and Potential Innovations

Exploration of Novel Therapeutic Targets for Pyrrole (B145914) Derivatives

The pyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. researchgate.net Future research will focus on identifying and validating novel therapeutic targets for pyrrole derivatives, moving beyond established areas like antibacterial and anti-inflammatory agents. nih.govnih.gov The inherent versatility of the pyrrole ring allows for the design of compounds that can modulate the activity of various enzymes and receptors. nih.gov

Researchers are actively exploring pyrrole derivatives as inhibitors of protein kinases, which are crucial in cancer signaling pathways. mdpi.comtandfonline.com For instance, certain pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are implicated in tumor growth and angiogenesis. tandfonline.com The exploration of pyrrole compounds as antivirals, particularly against emerging viral threats, is another promising avenue. nih.gov For example, some pyrrolo[2,3-d]pyrimidines have shown considerable activity against the Hepatitis C virus (HCV). nih.gov

The diverse biological activities reported for pyrrole derivatives underscore their potential to address a multitude of diseases. alliedacademies.org A comprehensive review of bioactive pyrrole-based compounds has identified approximately seventy different biological targets, providing a roadmap for medicinal chemists to design and develop novel therapeutic agents for a wide range of diseases. benthamdirect.comelsevierpure.com This highlights the vast, untapped potential of this class of compounds in modern drug discovery.

Design and Synthesis of New Pyrrole-Based Drug Candidates

The design and synthesis of new pyrrole-based drug candidates are central to advancing their therapeutic applications. rsc.org The structural diversity of pyrrole derivatives allows for the fine-tuning of their pharmacological profiles. rsc.org By strategically modifying the substituents on the pyrrole ring, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties. ibmmpeptide.com

Recent advancements in synthetic methodologies are enabling the rapid and efficient creation of libraries of functionalized pyrrole compounds. researchgate.netrsc.org The amalgamation of different pharmacophores within a single pyrrole-based molecule is a strategy being employed to develop compounds with enhanced or multiple biological activities. alliedacademies.orgrsc.org For example, new series of 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] nih.goveurekaselect.comdiazepines have been designed as potent inhibitors of both EGFR and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. nih.gov

Nature serves as a significant source of inspiration for the design of new pyrrole-based compounds with antibacterial potential. mdpi.comnih.gov The structures of natural products containing the pyrrole heterocycle are being used as templates for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance. mdpi.comnih.gov The continuous development of new synthetic routes and the optimization of existing ones are crucial for expanding the chemical space of pyrrole-based drug candidates and accelerating the drug discovery process. researchgate.netbenthamdirect.com

Advanced Computational Modeling for Rational Drug Design